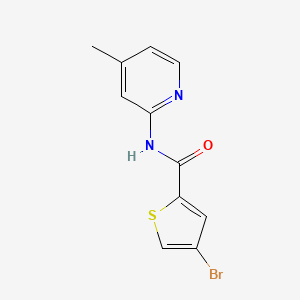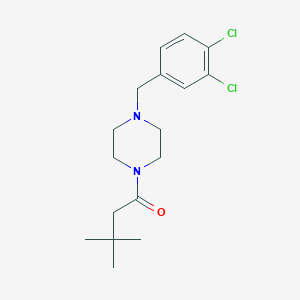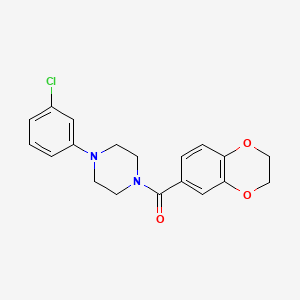![molecular formula C17H24ClNO3 B4429757 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine
Overview
Description
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine, also known as cloperastine, is a morpholine derivative that has been extensively studied for its pharmacological properties. It is commonly used as an antitussive agent in the treatment of coughs and respiratory disorders.
Scientific Research Applications
Cloperastine has been extensively studied for its pharmacological properties. It has been shown to have antitussive, anti-inflammatory, and analgesic effects. It has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Mechanism of Action
Cloperastine acts as a selective antagonist of the histamine H1 receptor. It also has affinity for the sigma-1 receptor, which has been implicated in the modulation of pain and inflammation. Cloperastine's antitussive effect is thought to be due to its ability to suppress the cough reflex by acting on the central nervous system.
Biochemical and Physiological Effects:
Cloperastine has been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to reduce the production of reactive oxygen species (ROS) in lung tissue, which can contribute to oxidative stress and inflammation. Cloperastine has been shown to have analgesic effects by reducing the release of substance P, a neuropeptide involved in pain transmission.
Advantages and Limitations for Lab Experiments
Cloperastine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its pharmacological properties are well documented. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent drug levels over time. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine. One area of interest is its potential use in the treatment of asthma and other respiratory disorders. Another area of interest is its potential use in the treatment of chronic pain. Further research is needed to fully understand the mechanisms underlying this compound's pharmacological effects and to identify potential new therapeutic applications.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-10-6-15(7-11(2)16(10)18)22-14(5)17(20)19-8-12(3)21-13(4)9-19/h6-7,12-14H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDTPAQRHKNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B4429684.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
![1-(4-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4429703.png)
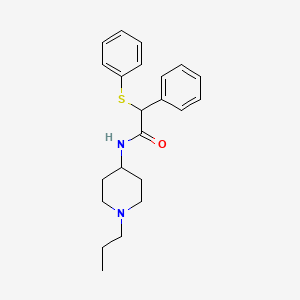
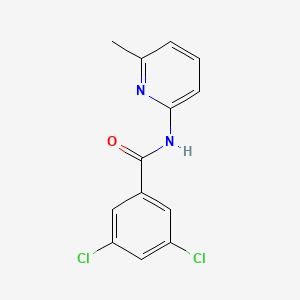

![1-(3-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429719.png)

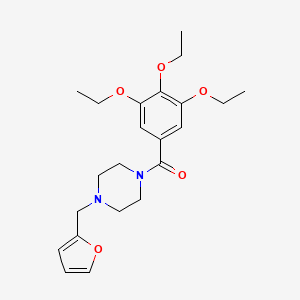
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
